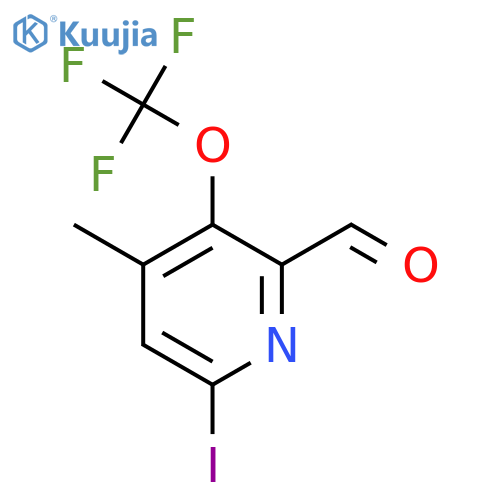Cas no 1806726-87-3 (6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde)

1806726-87-3 structure
商品名:6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
CAS番号:1806726-87-3
MF:C8H5F3INO2
メガワット:331.03048491478
CID:4834813
6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
-
- インチ: 1S/C8H5F3INO2/c1-4-2-6(12)13-5(3-14)7(4)15-8(9,10)11/h2-3H,1H3
- InChIKey: ALCBNWCIXXJHSS-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C)=C(C(C=O)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 39.2
6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092377-1g |
6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1806726-87-3 | 97% | 1g |
$1,460.20 | 2022-03-31 |
6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1806726-87-3 (6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde) 関連製品
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
